2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound “2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound, and it is a structural isomer of quinoline . Isoquinoline and its derivatives are a large group of natural plant alkaloids .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic and medicinal chemistry . Various methods have been reported for the synthesis of isoquinoline and its derivatives . For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .Molecular Structure Analysis
Isoquinoline is composed of a benzene ring fused to a pyridine ring . The structure of the compound “this compound” would be an extension of this basic isoquinoline structure .Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. For instance, a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN efficiently produces densely functionalized isoquinolines .Future Directions
Properties
IUPAC Name |
2-(4-butoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-3-14-26-17-12-10-16(11-13-17)23-21(24)18-8-4-6-15-7-5-9-19(20(15)18)22(23)25/h4-13H,2-3,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXKNAGBKMUKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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